molecular formula C10H13N5O5 B1666359 8-Hydroxy-2'-deoxyguanosine CAS No. 88847-89-6

8-Hydroxy-2'-deoxyguanosine

Cat. No. B1666359
CAS RN: 88847-89-6
M. Wt: 283.24 g/mol
InChI Key: HCAJQHYUCKICQH-VPENINKCSA-N
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Description

8-Hydroxy-2’-deoxyguanosine (8-OHdG) is a product of oxidative damage to 2’-deoxyguanosine . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS) and has been widely used as a biomarker for oxidative stress and carcinogenesis . High levels of ROS have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .


Synthesis Analysis

8-OHdG is a byproduct of DNA oxidation resulting from free radical attacks . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations, which are considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .


Molecular Structure Analysis

The molecular structure of 8-OHdG is complex and involves several key components. The molecular formula is C10H13N5O5 and the molar mass is 283.24 g/mol .


Chemical Reactions Analysis

8-OHdG is a product of oxidative damage to 2’-deoxyguanosine . The formation of 8-OHdG on DNA can cause G:C—T:A mispairing mutations . This oxidative damage to proteins, lipids, and DNA occurs when ROS concentration is in excess .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-OHdG are complex. It has a molecular formula of C10H13N5O5 and a molar mass of 283.24 g/mol .

Scientific Research Applications

1. Biomarker of Oxidative DNA Damage

8-Hydroxy-2'-deoxyguanosine (8-OHdG) is widely recognized as a biomarker of oxidative DNA damage. It is extensively used to evaluate oxidative damages to DNA and guanine, and its presence is often indicative of diseases caused by mutation and deficiency of the immune system (Guo et al., 2016). Additionally, elevated levels of 8-OHdG in DNA have been associated with increased genomic instability and more malignant phenotypic behavior of tumors, as observed in nonsmall-cell lung cancer (NSCLC) patients (Shen et al., 2007).

2. Methodology for Analyzing 8-OHdG

Various methodologies have been developed for the analysis of 8-OHdG, especially in urine due to its low levels and the complexity of the sample. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a common method, providing sensitive and accurate measurement of 8-OHdG (Martinis & Bianchi, 2002).

3. Electrochemical Sensors for 8-OHdG Detection

The development of electrochemical sensors has been a significant area of research for detecting 8-OHdG. Such sensors offer high sensitivity and specificity, making them suitable for detecting 8-OHdG in various biological samples (Jia et al., 2015).

4. Oxidative Stress Biomarker in Disease Diagnosis

8-OHdG serves as a critical biomarker for oxidative stress, with elevated levels indicating increased oxidative DNA damage. This characteristic makes it a valuable tool for diagnosing and monitoring a range of diseases and conditions related to oxidative stress (Huang & Peng, 2017).

5. Advanced Analysis Techniques

Technological advancements have led to the development of more sophisticated methods for the detection and analysis of 8-OHdG. These include techniques such as liquid chromatography-mass spectrometry, which offer enhanced sensitivity and specificity, making them suitable for detecting low levels of 8-OHdG in complex biological matrices (Pietta et al., 2003).

Safety And Hazards

Repeated exposure to 8-OHdG can result in absorption through the skin causing significant health hazard. It is harmful in contact with skin and causes eye irritation. Swallowing a small quantity of this material will result in serious health hazard .

Future Directions

The prognostic value of 8-OHdG expression in patients with cancer is still unclear . More research is needed to determine whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers . Furthermore, it is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAJQHYUCKICQH-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904338
Record name 8-Hydroxy-2'-deoxyguanosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxy-deoxyguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Hydroxy-2'-deoxyguanosine

CAS RN

88847-89-6
Record name 8-Hydroxy-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88847-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-Hydroxy-2'-deoxyguanosine
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Record name 8-hydroxy-2'-deoxyguanosine
Source DrugBank
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Record name 8-Hydroxy-2'-deoxyguanosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXY-2'-DEOXYGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB
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Record name 8-Hydroxy-deoxyguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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